molecular formula C14H20N2O4S B12220881 Methyl (4-{[(2,2-dimethoxyethyl)carbamothioyl]amino}phenyl)acetate

Methyl (4-{[(2,2-dimethoxyethyl)carbamothioyl]amino}phenyl)acetate

Cat. No.: B12220881
M. Wt: 312.39 g/mol
InChI Key: FOCNXXVNASIRRZ-UHFFFAOYSA-N
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Description

Methyl (4-{[(2,2-dimethoxyethyl)carbamothioyl]amino}phenyl)acetate is an organic compound with the molecular formula C14H20N2O4S. This compound is known for its unique structure, which includes a carbamothioyl group attached to a phenyl ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-{[(2,2-dimethoxyethyl)carbamothioyl]amino}phenyl)acetate typically involves the reaction of 4-aminophenylacetic acid with 2,2-dimethoxyethyl isothiocyanate in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial reactors, precise control of reaction parameters, and purification steps to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[(2,2-dimethoxyethyl)carbamothioyl]amino}phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Methyl (4-{[(2,2-dimethoxyethyl)carbamothioyl]amino}phenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (4-{[(2,2-dimethoxyethyl)carbamothioyl]amino}phenyl)acetate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate
  • Methyl (2-acetoxy-2-(2-carboxy-4-amino-phenyl))acetate

Uniqueness

Methyl (4-{[(2,2-dimethoxyethyl)carbamothioyl]amino}phenyl)acetate is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

methyl 2-[4-(2,2-dimethoxyethylcarbamothioylamino)phenyl]acetate

InChI

InChI=1S/C14H20N2O4S/c1-18-12(17)8-10-4-6-11(7-5-10)16-14(21)15-9-13(19-2)20-3/h4-7,13H,8-9H2,1-3H3,(H2,15,16,21)

InChI Key

FOCNXXVNASIRRZ-UHFFFAOYSA-N

Canonical SMILES

COC(CNC(=S)NC1=CC=C(C=C1)CC(=O)OC)OC

Origin of Product

United States

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